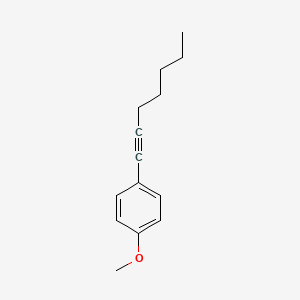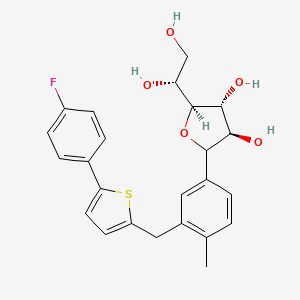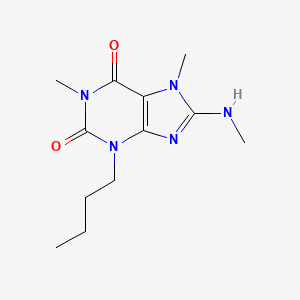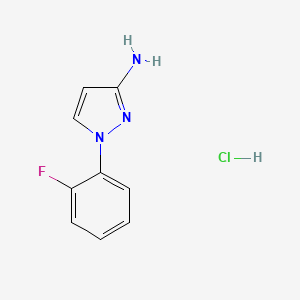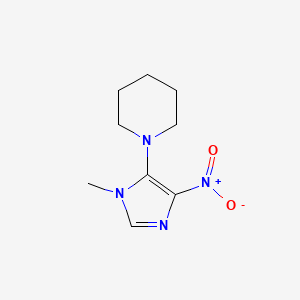![molecular formula C18H16Cl2F4N2 B14011952 N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline CAS No. 1960-49-2](/img/structure/B14011952.png)
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the iminomethyl group: This step involves the reaction of 4-fluoroaniline with formaldehyde and a suitable amine to form the iminomethyl group.
Introduction of the chloroethyl groups: The iminomethyl intermediate is then reacted with 2-chloroethylamine under controlled conditions to introduce the chloroethyl groups.
Addition of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications could include its use as a precursor for the synthesis of pharmaceuticals. Its functional groups may impart specific biological activities, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may make it suitable for various industrial applications.
作用機序
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action could include signal transduction, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]-3-(trifluoromethyl)aniline
- N,N-bis(2-chloroethyl)-4-[(4-bromophenyl)iminomethyl]-3-(trifluoromethyl)aniline
- N,N-bis(2-chloroethyl)-4-[(4-methylphenyl)iminomethyl]-3-(trifluoromethyl)aniline
Uniqueness
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The trifluoromethyl group also contributes to its uniqueness by enhancing its stability and lipophilicity.
特性
CAS番号 |
1960-49-2 |
|---|---|
分子式 |
C18H16Cl2F4N2 |
分子量 |
407.2 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H16Cl2F4N2/c19-7-9-26(10-8-20)16-6-1-13(17(11-16)18(22,23)24)12-25-15-4-2-14(21)3-5-15/h1-6,11-12H,7-10H2 |
InChIキー |
RBLQMVOEGQSMFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)N(CCCl)CCCl)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
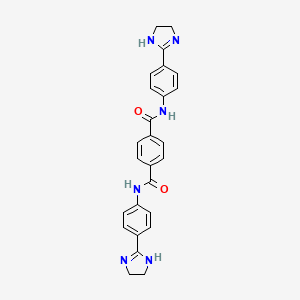
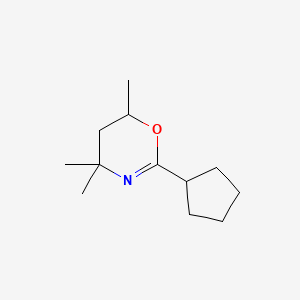
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
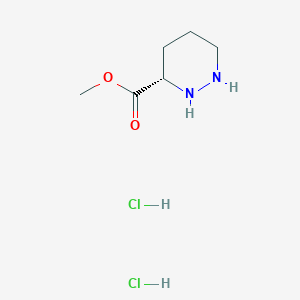
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
